molecular formula C15H16N2O3S B5533510 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B5533510
M. Wt: 304.4 g/mol
InChI Key: NTWXCFYTXNRXLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives typically involves multiple steps, starting from simple thiophene compounds and incorporating various functional groups to achieve the desired chemical structure. For example, Amr et al. (2010) discuss the synthesis of novel thiophene derivatives by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents, confirmed through IR, 1H NMR, MS spectral data, and elemental analysis (Amr et al., 2010).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are common methods used for analyzing the molecular structure of synthesized compounds. For instance, Chakraborty et al. (2007) detailed the crystal and molecular structure analysis of a piroxicam derivative, a compound related to thiophene derivatives, utilizing X-ray powder structure analysis. This method reveals the molecular geometry, including bond lengths and angles, providing insights into the compound's molecular structure (Chakraborty et al., 2007).

Chemical Reactions and Properties

Thiophene derivatives can undergo various chemical reactions, including substitutions, additions, and cyclizations, which modify their chemical properties for targeted applications. Shipilovskikh et al. (2009) synthesized enamino keto form compounds by reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with different reagents, demonstrating the versatility of thiophene derivatives in chemical reactions (Shipilovskikh et al., 2009).

properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-8-9(2)21-15(12(8)13(16)18)17-14(19)10-4-6-11(20-3)7-5-10/h4-7H,1-3H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWXCFYTXNRXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

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